N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N6O and its molecular weight is 384.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzimidazole moiety, a pyrimidine ring, and an azetidine core. The synthesis typically involves multi-step reactions, including the formation of C–N bonds through reactions between aromatic aldehydes and o-phenylenediamine, often under mild conditions to ensure high yields and purity .
1. Anticancer Properties
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells .
Mechanism of Action:
- Cell Cycle Arrest: Treatment with the compound has been shown to induce cell cycle arrest in the G1 phase, as evidenced by flow cytometry analysis .
- Apoptosis Induction: The compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. Specifically, caspase-3 levels increased approximately 3.9-fold in treated cells compared to controls .
2. Kinase Inhibition
The compound exhibits potent inhibitory activity against key kinases involved in cancer progression, including:
- EGFR (Epidermal Growth Factor Receptor)
- HER2 (Human Epidermal growth factor Receptor 2)
- CDK2 (Cyclin-dependent kinase 2)
These kinases are critical targets in cancer therapy, and compounds with similar structures have shown promising results in inhibiting their activity .
Case Study 1: HepG2 Cell Line
In a controlled study, HepG2 cells were treated with this compound at its IC50 concentration for 24 hours. The results indicated:
- Increased apoptosis rates.
- Significant changes in apoptotic protein levels, confirming the compound's role as a pro-apoptotic agent.
Protein Level Change | Control Group | Treated Group |
---|---|---|
Caspase-3 | Baseline | +3.9-fold |
Bax | Baseline | +7.22-fold |
Bcl-2 | Baseline | -7.5-fold |
This data underscores the compound's potential as a therapeutic agent against liver cancer .
Case Study 2: Multi-Kinase Inhibition
Another study focused on the inhibition of multiple kinases by derivatives of this compound. Compounds similar to this compound demonstrated significant activity against mTOR (mechanistic target of rapamycin), suggesting a multi-faceted approach to cancer treatment .
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(23-11-20-26-17-8-4-5-9-18(17)27-20)16-12-28(13-16)21-10-19(24-14-25-21)15-6-2-1-3-7-15/h1-10,14,16H,11-13H2,(H,23,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOGUOQTVHINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。